molecular formula C6H6BrClN2 B3187160 5-Bromo-4-chloro-6-ethylpyrimidine CAS No. 141602-27-9

5-Bromo-4-chloro-6-ethylpyrimidine

Cat. No. B3187160
Key on ui cas rn: 141602-27-9
M. Wt: 221.48 g/mol
InChI Key: UFRPTUDBOLHMNH-UHFFFAOYSA-N
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Patent
US05468751

Procedure details

29.7 g (0.146 mol) of 4-hydroxy-5-bromo-6-ethylpyrimidine are introduced slowly into 27.3 g (0.178 mol) of phosphorus oxychloride. The suspension dissolves on heating to 70° C.; the reaction is slightly exothermic. The temperature is kept at 70° C. for 11/2 hours and, after cooling, the solution is poured onto ice-water and neutralised carefully to pH 5-7, at 0° C., with 30% sodium hydroxide solution. Extraction with ethyl acetate yields, after removal of the solvent, 30.4 g of crude product. Distillation yields 23.9 g (73.9% of the theoretical yield) of pure substance having a boiling point of 112°-114° C./24 mbar.
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[C:7]([Br:8])=[C:6]([CH2:9][CH3:10])[N:5]=[CH:4][N:3]=1.P(Cl)(Cl)([Cl:13])=O.[OH-].[Na+]>>[Cl:13][C:2]1[C:7]([Br:8])=[C:6]([CH2:9][CH3:10])[N:5]=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
29.7 g
Type
reactant
Smiles
OC1=NC=NC(=C1Br)CC
Name
Quantity
27.3 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
The suspension dissolves
CUSTOM
Type
CUSTOM
Details
is kept at 70° C. for 11
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
yields
CUSTOM
Type
CUSTOM
Details
after removal of the solvent, 30.4 g of crude product
DISTILLATION
Type
DISTILLATION
Details
Distillation
CUSTOM
Type
CUSTOM
Details
yields 23.9 g (73.9% of the
CUSTOM
Type
CUSTOM
Details
theoretical yield) of pure substance

Outcomes

Product
Name
Type
Smiles
ClC1=NC=NC(=C1Br)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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